molecular formula C18H29N3O3S B5355081 N-[4-(diethylamino)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide

N-[4-(diethylamino)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide

Cat. No.: B5355081
M. Wt: 367.5 g/mol
InChI Key: LFMDQEDJHCFYTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(diethylamino)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide, commonly known as DSP-4, is a selective neurotoxin that has been widely used in scientific research to study the noradrenergic system. DSP-4 is a potent inhibitor of norepinephrine (NE) uptake, which leads to the degeneration of noradrenergic neurons in the brain.

Mechanism of Action

DSP-4 is a selective neurotoxin that inhibits the uptake of N-[4-(diethylamino)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide by noradrenergic neurons. This leads to the degeneration of noradrenergic neurons in the brain. The mechanism of action of DSP-4 involves the formation of a covalent bond between the drug and the this compound transporter protein. This results in the internalization of the drug and the subsequent degeneration of the noradrenergic neurons.
Biochemical and Physiological Effects:
The degeneration of noradrenergic neurons caused by DSP-4 leads to a decrease in the levels of this compound in the brain. This can result in various biochemical and physiological effects, including changes in behavior, cognition, and emotion. DSP-4 has been shown to induce anxiety-like behavior in rodents, which is thought to be related to the decrease in this compound levels in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using DSP-4 in lab experiments is its selectivity for noradrenergic neurons. This allows researchers to study the effects of noradrenergic degeneration on various physiological and pathological conditions. However, one of the limitations of using DSP-4 is its potential to induce stress-related effects, which can confound the interpretation of the results.

Future Directions

For the use of DSP-4 include investigating its role in the regulation of sleep and wakefulness and its potential role in the development of Alzheimer's disease.

Synthesis Methods

DSP-4 can be synthesized using a multi-step process. The first step involves the reaction of 4-(diethylamino)benzaldehyde with methylsulfonyl chloride to form N-[4-(diethylamino)benzyl]-1-(methylsulfonyl)piperidine. The second step involves the reaction of this intermediate with phosgene to form DSP-4.

Scientific Research Applications

DSP-4 has been widely used in scientific research to study the noradrenergic system. It has been used to investigate the role of noradrenergic neurons in various physiological and pathological conditions, including anxiety, depression, Parkinson's disease, and Alzheimer's disease. DSP-4 has also been used to study the effects of stress on the noradrenergic system.

Properties

IUPAC Name

N-[[4-(diethylamino)phenyl]methyl]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3S/c1-4-20(5-2)17-10-8-15(9-11-17)13-19-18(22)16-7-6-12-21(14-16)25(3,23)24/h8-11,16H,4-7,12-14H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMDQEDJHCFYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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